Cas no 68720-62-7 (Ethanol, 2-(2-benzothiazolylmethylamino)- (9CI))
Ethanol, 2-(2-benzothiazolylmethylamino)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Ethanol, 2-(2-benzothiazolylmethylamino)- (9CI)
- 2-(Methyl(2-hydroxyethyl)amino)benzothiazole
- 68720-62-7
- BS-29449
- 2-[1,3-Benzothiazol-2-yl(methyl)amino]ethanol
- 2-[1,3-Benzothiazol-2-yl(methyl)amino]ethanol #
- SCHEMBL5820208
- CS-0209925
- 2- [N-Methyl-N-(2-benzothiazolyl)amino]ethanol
- AKOS008995147
- 2-[N-methyl-N-(2-benzothiazolyl)amino]ethanol
- 2-[(1,3-benzothiazol-2-yl)(methyl)amino]ethan-1-ol
- 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol
-
- Inchi: 1S/C10H12N2OS/c1-12(6-7-13)10-11-8-4-2-3-5-9(8)14-10/h2-5,13H,6-7H2,1H3
- InChI Key: DWMHZPQQTPWJBW-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N=C1N(C)CCO
Computed Properties
- Exact Mass: 208.06703418g/mol
- Monoisotopic Mass: 208.06703418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 64.6Ų
Ethanol, 2-(2-benzothiazolylmethylamino)- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AH30728-1g |
2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol |
68720-62-7 | 98% | 1g |
$142.00 | 2024-04-19 | |
| A2B Chem LLC | AH30728-5g |
2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol |
68720-62-7 | 98% | 5g |
$402.00 | 2024-04-19 | |
| A2B Chem LLC | AH30728-10g |
2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol |
68720-62-7 | 98% | 10g |
$662.00 | 2024-04-19 | |
| A2B Chem LLC | AH30728-25g |
2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol |
68720-62-7 | 98% | 25g |
$1316.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280595-1g |
2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol |
68720-62-7 | 98% | 1g |
¥3597.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280595-5g |
2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol |
68720-62-7 | 98% | 5g |
¥11566.00 | 2024-05-03 |
Ethanol, 2-(2-benzothiazolylmethylamino)- (9CI) Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on Ethanol, 2-(2-benzothiazolylmethylamino)- (9CI)
Ethanol, 2-(2-benzothiazolylmethylamino)- (9CI) and Its Significance in Modern Chemical Research
Ethanol, 2-(2-benzothiazolylmethylamino)- (9CI), a compound with the CAS number 68720-62-7, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This compound, characterized by its benzothiazole moiety and methylamino functional group, has garnered attention in recent years due to its potential applications in drug discovery and medicinal chemistry. The benzothiazole scaffold is particularly noteworthy, as it is a well-documented pharmacophore found in numerous bioactive molecules, including antibiotics, antivirals, and anticancer agents.
The structural integrity of Ethanol, 2-(2-benzothiazolylmethylamino)- (9CI) is pivotal to its chemical behavior and biological activity. The presence of the benzothiazole ring enhances the molecule's solubility in polar solvents while also contributing to its stability under various conditions. This balance makes it an attractive candidate for further investigation in synthetic chemistry and pharmacological studies. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound with high accuracy, suggesting its potential as a lead molecule in the development of novel therapeutic agents.
In the realm of medicinal chemistry, the benzothiazolylmethylamino group plays a crucial role in modulating the biological activity of the molecule. This moiety has been shown to interact with various biological targets, including enzymes and receptors, thereby influencing cellular processes. For instance, studies have demonstrated that derivatives of benzothiazole exhibit inhibitory effects on certain kinases, which are key players in cancer signaling pathways. The incorporation of the amino group further enhances the compound's ability to form hydrogen bonds with biological targets, improving its binding affinity and selectivity.
Recent research has also highlighted the importance of Ethanol, 2-(2-benzothiazolylmethylamino)- (9CI) in the development of antimicrobial agents. The benzothiazole scaffold is known to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This has led to investigations into its potential use against multidrug-resistant strains of bacteria. Furthermore, the compound's ability to cross biological membranes makes it an excellent candidate for topical applications, such as creams and ointments designed to combat skin infections.
The synthesis of Ethanol, 2-(2-benzothiazolylmethylamino)- (9CI) involves a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The precision required in these synthetic steps underscores the importance of advanced analytical techniques for characterizing the final product. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming the structural integrity of the compound. These methods not only ensure purity but also provide valuable insights into the molecular interactions that govern its biological activity.
One of the most compelling aspects of Ethanol, 2-(2-benzothiazolylmethylamino)- (9CI) is its versatility in drug design. Researchers can modify various functional groups within its structure to fine-tune its biological properties. For example, substituting different alkyl or aryl groups at the amino position can alter its solubility profile or enhance its binding affinity for specific targets. This flexibility makes it an invaluable tool for medicinal chemists seeking to develop novel therapeutics with improved efficacy and reduced side effects.
The growing interest in Ethanol, 2-(2-benzothiazolylmethylamino)- (9CI) is also driven by its potential applications in materials science. The benzothiazole moiety can be incorporated into polymers and coatings to enhance their thermal stability and mechanical strength. Additionally, its ability to absorb UV radiation makes it useful in photovoltaic materials designed for solar energy conversion. These applications highlight the broad utility of this compound beyond traditional pharmaceuticals.
In conclusion, Ethanol, 2-(2-benzothiazolylmethylamino)- (9CI) represents a promising compound with significant potential in both pharmaceuticals and materials science. Its unique structural features, including the benzothiazole and methylamino groups, make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a critical role in addressing some of today's most pressing scientific challenges.
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